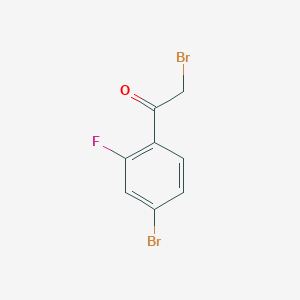

2-Bromo-1-(4-bromo-2-fluorofenil)etanona

Descripción general

Descripción

2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone is a brominated and fluorinated ketone derivative. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs have been investigated. These studies provide insights into the molecular structure, synthesis, and potential applications of halogenated ethanones, which can be extrapolated to understand the characteristics of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone.

Synthesis Analysis

The synthesis of halogenated ethanones typically involves halogenation reactions, where bromine or chlorine is introduced into the molecule. For instance, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involves a halogen-exchange reaction, which could be similar to the synthesis of 2-Bromo-1-(4-bromo-2-fluorophenyl)ethanone . Additionally, the synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone from 1-(4-hydroxyphenyl)ethanone using bromine as the brominating reagent suggests a possible route for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of halogenated ethanones is characterized by the presence of a carbonyl group and halogen atoms, which influence the electronic properties of the molecule. Studies on similar compounds have used techniques like X-ray diffraction (XRD) to determine geometrical parameters . The presence of halogen atoms can lead to interesting electronic effects, such as hyper-conjugative interactions and charge delocalization, as analyzed using Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Halogenated ethanones can participate in various chemical reactions due to the reactivity of the carbonyl group and the presence of halogens. The carbonyl group can be a site for nucleophilic attack, while the halogens can be involved in substitution reactions. The reactivity of these groups has been highlighted in studies where the carbonyl group is identified as the most reactive part of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated ethanones are influenced by the substituents attached to the phenyl rings and the carbonyl group. The presence of halogens can affect the molecule's polarity, boiling point, and melting point. The molecular electrostatic potential (MEP) analysis shows that the negative charge is often localized over the carbonyl group, while the positive region is over the rings, indicating dipolar characteristics . The first hyperpolarizability calculations suggest potential applications in nonlinear optics .

Aplicaciones Científicas De Investigación

Intermedio de Síntesis Orgánica

2-Bromo-1-(4-bromo-2-fluorofenil)etanona: sirve como un intermedio valioso en la síntesis orgánica. Se puede utilizar en diversas reacciones químicas para sintetizar moléculas complejas debido a sus átomos de bromo reactivos, que pueden ser sustituidos por otros grupos o participar en reacciones de acoplamiento .

Investigación Farmacéutica

Este compuesto se explora en la investigación farmacéutica para el desarrollo de nuevos fármacos. Su estructura es un componente clave en la síntesis de moléculas con propiedades medicinales potenciales, como los agentes antiinflamatorios .

Ciencia de los Materiales

En la ciencia de los materiales, This compound se utiliza para modificar las propiedades de los polímeros y crear nuevos materiales con características deseadas como mayor durabilidad o conductividad específica .

Química Analítica

Como estándar en química analítica, este compuesto ayuda en la calibración de instrumentos y el desarrollo de métodos analíticos, asegurando una medición precisa de sustancias químicas en diversas muestras .

Desarrollo de Catalizadores

Los investigadores utilizan This compound en el diseño y la síntesis de catalizadores. Estos catalizadores pueden acelerar las reacciones químicas, lo cual es crucial en los procesos industriales para aumentar la eficiencia y reducir los costos .

Síntesis Agroquímica

El compuesto encuentra aplicación en la síntesis de agroquímicos. Puede conducir al desarrollo de nuevos pesticidas o herbicidas, contribuyendo a estrategias de protección de cultivos más efectivas .

Mecanismo De Acción

Propiedades

IUPAC Name |

2-bromo-1-(4-bromo-2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDUJSBRWLHLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622610 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869569-77-7 | |

| Record name | 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[3,2-c]pyridine-6-carboxylic acid](/img/structure/B1291528.png)

![Methyl 2-amino-6-bromobenzo[d]thiazole-4-carboxylate](/img/structure/B1291531.png)

![6-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1291534.png)

![8-Benzyl-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1291536.png)

![Bicyclo[2.2.2]octane-1,4-diamine](/img/structure/B1291542.png)

![6-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B1291565.png)